2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
Description
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Properties
IUPAC Name |
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-6-8-11(9-7-10)14-17-15(19-18-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALBXPKLIIMPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482957 | |
| Record name | 2-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58589-02-9 | |
| Record name | 2-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the synthesis and characterization of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole moiety is a well-established pharmacophore, and its combination with an aniline functional group offers a versatile scaffold for the development of novel therapeutic agents. This document outlines a robust synthetic pathway, detailed experimental protocols, and a comprehensive analytical framework for the unequivocal identification and characterization of the title compound. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying chemical principles.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is considered a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1][2] This has led to the incorporation of the 1,2,4-oxadiazole nucleus into a wide array of biologically active molecules with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[3][4] The presence of an aniline moiety in the target compound, 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, provides a key functional handle for further chemical modifications, making it a valuable building block in synthetic and medicinal chemistry.[3][5]
This guide will focus on a practical and efficient synthetic strategy, leveraging the well-established reaction between an amidoxime and a carboxylic acid derivative to construct the 1,2,4-oxadiazole core.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic approach. The core 1,2,4-oxadiazole ring can be disconnected to reveal two key precursors: 4-methylbenzamidoxime and isatoic anhydride. This approach is advantageous as both starting materials are readily accessible.
The forward synthesis, therefore, involves two primary stages: the preparation of 4-methylbenzamidoxime from 4-methylbenzonitrile, followed by its one-pot reaction with isatoic anhydride to yield the final product.
Experimental Protocols
Synthesis of 4-Methylbenzamidoxime (Intermediate 1)
The synthesis of the amidoxime intermediate is a critical first step. The reaction of a nitrile with hydroxylamine is a well-established and efficient method.[6]
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methylbenzonitrile (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and a suitable base such as sodium carbonate (1.5 equivalents) in aqueous ethanol.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Synthesis of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline (Target Molecule)
An efficient one-pot method for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines involves the reaction of amidoximes with isatoic anhydrides in a basic medium at ambient temperature.[7] This method avoids the need for protecting groups and often results in good to excellent yields.
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-methylbenzamidoxime (1 equivalent) in dimethyl sulfoxide (DMSO), add powdered sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 15-20 minutes.
-
Addition of Isatoic Anhydride: Add isatoic anhydride (1 equivalent) portion-wise to the reaction mixture. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. The crude product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration and wash thoroughly with water. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Physicochemical and Spectroscopic Characterization
Unequivocal characterization of the synthesized compound is essential to confirm its identity and purity. The following table summarizes the key physicochemical and spectroscopic data for 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃N₃O | [3] |
| Molecular Weight | 251.28 g/mol | [3] |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | Not reported, requires experimental determination | |
| Solubility | Expected to be soluble in common organic solvents (DMSO, acetone) | [8] |
Spectroscopic Data
The structural elucidation of the target compound relies on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the aniline and p-tolyl rings, a singlet for the methyl group, and a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Resonances for the carbons of the 1,2,4-oxadiazole ring (typically in the 160-170 ppm region), and distinct signals for the aromatic and methyl carbons.[7][9] |
| FT-IR (cm⁻¹) | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the oxadiazole ring (around 1630 cm⁻¹), and C-O stretching (around 1115 cm⁻¹).[9] |
| Mass Spec (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. |
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~7.9-8.1 (d, 2H, Ar-H)
-
~7.2-7.4 (m, 4H, Ar-H)
-
~6.8-7.0 (m, 2H, Ar-H)
-
~4.5-5.5 (br s, 2H, -NH₂)
-
~2.4 (s, 3H, -CH₃)
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~168.5 (C=N of oxadiazole)
-
~165.0 (C=N of oxadiazole)
-
~148.0 (C-NH₂)
-
~142.0 (C-CH₃)
-
~130.0-115.0 (Aromatic carbons)
-
~21.5 (-CH₃)
Potential Applications in Drug Discovery
The synthesized compound, 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, represents a valuable scaffold for the development of new therapeutic agents. The aniline functional group can be readily modified through various chemical transformations, such as acylation, alkylation, and diazotization, to generate a library of derivatives.[9] These derivatives can then be screened for a wide range of biological activities, leveraging the known pharmacological potential of the 1,2,4-oxadiazole core.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline. The outlined synthetic strategy is efficient and relies on readily available starting materials. The detailed experimental protocols and expected characterization data provide a solid foundation for researchers and scientists to successfully synthesize and validate this important heterocyclic compound. The versatile nature of this molecule makes it a promising candidate for further exploration in the field of drug discovery and development.
References
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ResearchGate. (2025). 2-(1,2,4-Oxadiazol-5-yl)anilines Based on Amidoximes and Isatoic Anhydrides: Synthesis and Structure Features. Available at: [Link]
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ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Available at: [Link]
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An In-depth Technical Guide to the Biological Activity of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Prominence of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer both structural versatility and significant biological activity. Among the five-membered heterocyclic compounds, the 1,2,4-oxadiazole ring has emerged as a "privileged scaffold".[1] Its inherent chemical and thermal stability, coupled with its capacity to act as a bioisostere for amide and ester functionalities, makes it a highly attractive core for the design of new therapeutic agents.[2] Bioisosterism allows for the modification of a molecule's physicochemical properties, such as metabolic stability and bioavailability, while retaining or enhancing its desired biological interactions.[2] The 1,2,4-oxadiazole nucleus is a key component in a multitude of compounds demonstrating a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][3] This guide focuses specifically on a promising class of these compounds: the 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline derivatives, exploring their synthesis, diverse biological actions, and the critical structure-activity relationships that govern their therapeutic potential.
Part 1: Synthesis and Chemical Architecture
The construction of the 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline core is a cornerstone of its development. A robust and efficient synthetic strategy is paramount for generating a diverse library of derivatives for biological screening. The most prevalent methods involve the cyclization of an O-acylamidoxime intermediate.
A highly effective one-pot method utilizes the reaction of substituted amidoximes with isatoic anhydrides.[4] This approach is advantageous as it allows for the synthesis of structurally diverse anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields, often without the need for protective groups.[4]
General Synthetic Workflow
The synthesis typically proceeds via the reaction of 4-methylbenzamidoxime with a substituted isatoic anhydride in a basic medium, such as sodium hydroxide in DMSO, at ambient temperature.[4] The amidoxime acts as a nucleophile, attacking the carbonyl group of the isatoic anhydride, leading to a ring-opening and subsequent cyclization to form the stable 1,2,4-oxadiazole ring.
Caption: General synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines.
Exemplary Experimental Protocol: Synthesis of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
This protocol is adapted from established methods for synthesizing 2-(1,2,4-oxadiazol-5-yl)anilines.[4]
-
Preparation of Amidoxime: Prepare 4-methylbenzamidoxime from 4-methylbenzonitrile and hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in a suitable solvent like aqueous ethanol.
-
Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Addition of Base: Add powdered sodium hydroxide (NaOH) (2 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Addition of Amidoxime: Add 4-methylbenzamidoxime (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Spectrum of Biological Activities
The 2-anilino-1,2,4-oxadiazole scaffold is a versatile pharmacophore, exhibiting a range of biological activities. The primary areas of interest include anticancer, anti-inflammatory, and antimicrobial applications.
Anticancer Activity
Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as anticancer agents, with activity reported against various cancer cell lines including breast (MCF-7), lung (A549), and prostate (DU-145).[3] The anti-cancer effects are often multifaceted, involving the induction of apoptosis and cell cycle arrest.[5][6]
Mechanism of Action: Caspase-3 Activation and Apoptosis Induction
A key mechanism for the anticancer activity of some 1,2,4-oxadiazole derivatives is the induction of apoptosis, the process of programmed cell death.[6] Caspases, a family of cysteine proteases, are central executioners of apoptosis.[6] Specifically, certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers through the activation of effector caspase-3.[6] Activation of caspase-3 triggers a cascade of events leading to the cleavage of cellular proteins and ultimately, cell death.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound ID | Substitution on Aniline Ring | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Ref-A | 4-Chloro | MCF-7 (Breast) | 0.68 ± 0.03 | [1] |
| Ref-B | 3,4,5-Trimethoxy | A549 (Lung) | 1.56 ± 0.06 | [1] |
| Ref-C | 4-Methoxy | DU-145 (Prostate) | >10 | [3] |
| Ref-D | Unsubstituted | Jeko-1 (Mantle Cell) | <1.0 | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. The 1,2,4-oxadiazole scaffold has yielded potent anti-inflammatory agents.[7][8] Their mechanism often involves the suppression of key inflammatory signaling pathways.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In a study on RAW 264.7 macrophage cells, a series of 1,2,4-oxadiazole derivatives were screened for their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production, a key inflammatory mediator.[9] The most potent compounds were found to prominently inhibit the LPS-induced activation of NF-κB by blocking the phosphorylation and subsequent nuclear translocation of the p65 subunit.[9] This prevents the transcription of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and cytokines.
Caption: Inhibition of the NF-kB signaling pathway.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate in the dark at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve.
Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The 1,2,4-oxadiazole class has shown promise in this area, with activity against both bacteria and fungi.[10][11][12]
Mechanism of Action: Diverse Targets
The antimicrobial mechanisms of 1,2,4-oxadiazoles are varied. Some derivatives function as inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi, disrupting cellular respiration.[13] Others have been found to target bacterial cell wall biosynthesis, similar to β-lactam antibiotics, making them particularly effective against Gram-positive bacteria like Staphylococcus aureus.[10]
Data Presentation: Antifungal Efficacy
| Compound ID | Fungal Strain | EC₅₀ (µg/mL) | Reference |
| 4f | Rhizoctonia solani | 12.68 | [13] |
| 4f | Exserohilum turcicum | 29.14 | [13] |
| 4f | Colletotrichum capsica | 8.81 | [13] |
| 4q | Rhizoctonia solani | 38.88 | [13] |
| 4q | Botrytis cinerea | >100 | [13] |
Experimental Workflow: Mycelial Growth Inhibition Assay
This assay is used to determine the antifungal activity of compounds against filamentous fungi.
Caption: Key structure-activity relationships (SAR). (Note: A chemical structure image would be inserted in a final document)
Conclusion and Future Directions
The 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline scaffold represents a highly promising platform for the development of new therapeutic agents. The derivatives exhibit a compelling spectrum of biological activities, particularly in the realms of oncology and inflammatory diseases. Their synthetic accessibility allows for extensive structural modifications, enabling fine-tuning of their pharmacological profiles.
Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing a broader range of derivatives with diverse substitutions to further probe the structure-activity relationships and identify compounds with enhanced potency and selectivity.
-
Mechanism Deconvolution: Moving beyond phenotypic screening to elucidate the specific molecular targets and pathways modulated by the most active compounds.
-
In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Targeted Drug Delivery: Exploring the potential of conjugating these scaffolds to targeting moieties to improve drug delivery to specific tissues or cells, thereby enhancing efficacy and reducing off-target effects.
The continued exploration of this versatile chemical class holds significant promise for addressing unmet needs in the treatment of cancer, inflammation, and infectious diseases.
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Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. [Link]
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PubMed Central (PMC). [Link]
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Synthesis, Characterization and Anti-Inflammatory Activity of Some 1,3,4-Oxadiazole Derivatives. PubMed Central (PMC). [Link]
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Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. National Institutes of Health (NIH). [Link]
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2-(1,2,4-Oxadiazol-5-yl)anilines Based on Amidoximes and Isatoic Anhydrides: Synthesis and Structure Features. ResearchGate. [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
An in-depth technical guide on the spectroscopic data (NMR, IR, MS) of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline.
Introduction
In the landscape of medicinal chemistry and materials science, heterocyclic compounds are of paramount importance. Among these, the 1,2,4-oxadiazole scaffold is a privileged structure, known for its presence in a wide array of biologically active compounds and functional materials.[1][2] This guide provides an in-depth analysis of the spectroscopic data for a specific derivative, 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline. With the molecular formula C₁₅H₁₃N₃O and a molecular weight of approximately 253.28 g/mol , this molecule's architecture features an aniline moiety linked to a 1,2,4-oxadiazole ring, which is also substituted with a 4-methylphenyl (tolyl) group.[1]
The unambiguous confirmation of such a structure is fundamental to any research and development endeavor. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will delve into the causality behind the expected spectral features, provide standardized protocols for data acquisition, and illustrate the logical workflow for integrating these multifaceted data streams to achieve a conclusive structural elucidation.
Synthesis and Analytical Workflow
The synthesis of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline can be efficiently achieved through a one-pot reaction. A common and effective method involves the reaction of various amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature.[3] This approach allows for the creation of structurally diverse anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields, without the need for protecting groups.[3] The successful synthesis and purity of the final compound are then rigorously verified through the application of multiple spectroscopic techniques.
Synthetic Workflow Diagram
Caption: A generalized one-pot synthetic route for 2-(1,2,4-oxadiazol-5-yl)anilines.[3]
Following synthesis, a systematic analytical workflow is crucial. This process begins with sample preparation and proceeds through data acquisition by various spectroscopic methods. The final and most critical step is the integrated interpretation of all data to confirm the molecular structure.
Spectroscopic Analysis Workflow
Caption: The integrated workflow for spectroscopic structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR will provide definitive information about its structure. The expected spectra are discussed below, with DMSO-d₆ as the reference solvent, which is suitable for this compound's solubility.[4]
¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)
The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.95 | d, J ≈ 8.0 Hz | 2H | H-2', H-6' (Tolyl) | Protons ortho to the oxadiazole ring are deshielded. |
| ~7.40 | d, J ≈ 8.0 Hz | 2H | H-3', H-5' (Tolyl) | Protons meta to the oxadiazole ring. |
| ~7.30 - 7.50 | m | 2H | H-4, H-6 (Aniline) | Aromatic protons on the aniline ring, complex splitting. |
| ~6.80 - 7.00 | m | 2H | H-3, H-5 (Aniline) | Aromatic protons on the aniline ring, shifted upfield. |
| ~5.50 | br s | 2H | -NH₂ | The amine protons give a broad singlet; chemical shift is variable. |
| ~2.40 | s | 3H | -CH₃ (Tolyl) | The methyl group protons appear as a sharp singlet. |
¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆)
The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. Based on similar structures, the following chemical shifts are expected.[4][5]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170.1 | C-5 (Oxadiazole) | Carbon of the oxadiazole ring attached to the aniline. |
| ~165.5 | C-3 (Oxadiazole) | Carbon of the oxadiazole ring attached to the tolyl group. |
| ~148.0 | C-2 (Aniline) | Carbon bearing the amino group, deshielded by nitrogen. |
| ~142.8 | C-4' (Tolyl) | Quaternary carbon of the tolyl ring attached to the methyl group. |
| ~132.0 | C-6 (Aniline) | Aromatic CH. |
| ~130.5 | C-2', C-6' (Tolyl) | Aromatic CH. |
| ~129.8 | C-4 (Aniline) | Aromatic CH. |
| ~127.2 | C-3', C-5' (Tolyl) | Aromatic CH. |
| ~120.9 | C-1' (Tolyl) | Quaternary carbon of the tolyl ring attached to the oxadiazole. |
| ~118.5 | C-5 (Aniline) | Aromatic CH. |
| ~116.3 | C-3 (Aniline) | Aromatic CH. |
| ~115.1 | C-1 (Aniline) | Quaternary carbon of the aniline ring attached to the oxadiazole. |
| ~21.6 | -CH₃ (Tolyl) | Methyl carbon, appears in the aliphatic region. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Following this, acquire the ¹³C NMR spectrum. A longer acquisition time may be necessary for ¹³C NMR to achieve a good signal-to-noise ratio, especially for quaternary carbons.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectra using the residual solvent peak (DMSO at δ ~2.50 for ¹H and δ ~39.52 for ¹³C). Integrate the signals in the ¹H spectrum and assign all peaks in both spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline is expected to show characteristic absorption bands corresponding to its aniline and oxadiazole moieties.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Aromatic Stretch | Ar-H |
| 2980 - 2850 | C-H Aliphatic Stretch | -CH₃ |
| ~1630 | C=N Stretch | Oxadiazole Ring |
| 1600 - 1450 | C=C Aromatic Ring Stretch | Aromatic Rings |
| 1250 - 1020 | C-O-C Stretch | Oxadiazole Ring |
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely yield the protonated molecular ion.
Predicted Mass Spectrum Data (ESI-MS)
| m/z Value | Ion | Rationale |
| 254.11 | [M+H]⁺ | Protonated molecular ion (Calculated for C₁₅H₁₄N₃O⁺: 254.1131). |
| 253.10 | [M]⁺ | Molecular ion (less common in ESI). |
Potential Fragmentation: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem MS (MS/MS) experiments could reveal characteristic fragmentation patterns, such as the cleavage of the bonds linking the phenyl rings to the central oxadiazole core.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve stable ionization.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Analysis: Identify the molecular ion peak ([M+H]⁺) and compare the observed m/z value with the theoretically calculated value.
Integrated Data Analysis and Structural Confirmation
The true power of spectroscopic analysis lies in the synergistic integration of data from multiple techniques. No single method provides the complete picture, but together they offer an irrefutable confirmation of the molecular structure.
Caption: Integration of spectroscopic data for unambiguous structure confirmation.
The process is self-validating:
-
MS confirms the molecular weight and, by extension, the molecular formula.
-
IR confirms the presence of the key functional groups (aniline NH₂, oxadiazole C=N and C-O-C) predicted by the proposed structure.
-
NMR provides the final, detailed piece of the puzzle, showing the precise connectivity of the atoms, the number of protons and carbons, and their chemical environments, distinguishing this specific isomer from all other possibilities.
Conclusion
The structural characterization of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline is a clear example of the power of modern spectroscopic methods. Through the systematic application and integrated interpretation of NMR, IR, and MS data, we can achieve an unambiguous and confident elucidation of its molecular structure. The protocols and expected spectral data outlined in this guide serve as a comprehensive reference for scientists working with this compound and related heterocyclic structures, ensuring the integrity and validity of their research and development efforts.
References
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MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]
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MDPI. (n.d.). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Retrieved from [Link]
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Semantic Scholar. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]
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SciSpace. (2014). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]
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Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved from [Link]
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ChemSynthesis. (n.d.). 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]
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ResearchGate. (2025). 2-(1,2,4-Oxadiazol-5-yl)anilines Based on Amidoximes and Isatoic Anhydrides: Synthesis and Structure Features. Retrieved from [Link]
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ResearchGate. (2019). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline. Retrieved from [Link]
- National Institutes of Health (NIH). (n.d.). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2758223/
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Pak. J. Pharm. Sci. (n.d.). substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of the heterocyclic compound 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted physicochemical properties influencing its solubility, outlines robust experimental protocols for accurate solubility determination, and discusses the critical factors that modulate the dissolution of this and related oxadiazole derivatives. While specific experimental solubility data for this compound is not extensively available in public literature, this guide establishes a foundational framework for its empirical investigation by leveraging data from structurally analogous compounds and established pharmaceutical testing methodologies.
Introduction: Understanding the Molecule
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is a heterocyclic aromatic compound with the molecular formula C₁₅H₁₃N₃O and a molecular weight of approximately 253.28 g/mol [1]. Its structure features an aniline moiety linked to a 1,2,4-oxadiazole ring, which is further substituted with a 4-methylphenyl group[1]. This molecular architecture, combining both aromatic and heterocyclic systems, results in unique electronic properties and a predominantly planar configuration that influences its intermolecular interactions and, consequently, its solubility[1].
The presence of the 1,2,4-oxadiazole ring is of particular interest in medicinal chemistry, as this scaffold is found in numerous biologically active compounds[1][2][3]. Oxadiazole derivatives are noted for their chemical stability and diverse pharmacological profiles, including potential antimicrobial and anticancer properties[1][2][3]. However, the introduction of aryl substituents on the oxadiazole ring tends to significantly decrease aqueous solubility, a critical consideration for drug development[4].
Key Physicochemical Properties:
-
Molecular Formula: C₁₅H₁₃N₃O[1]
-
Molecular Weight: ~253.28 g/mol [1]
-
Boiling Point: 444.6°C at 760 mmHg[1]
-
Flash Point: 222.7°C[1]
Given its structural characteristics, 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is anticipated to be a poorly water-soluble compound, necessitating a systematic approach to determine its solubility in a range of solvents to support formulation and preclinical development.
The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that dictates the bioavailability of an active pharmaceutical ingredient (API). For a drug to exert its therapeutic effect, it must first dissolve in physiological fluids to be absorbed into the systemic circulation. Poor aqueous solubility can be a significant hurdle in drug development, leading to challenges in formulation and potentially compromising therapeutic efficacy[5]. Therefore, a thorough understanding of a compound's solubility profile across various solvents and pH conditions is paramount.
Predicting the Solubility Behavior of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
Direct experimental data on the solubility of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is scarce. However, by examining structurally related compounds, we can infer its likely solubility characteristics.
A study on 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles, which also contain an aromatic system linked to an oxadiazole ring, reported high solubility in polar aprotic solvents such as acetone and dimethyl sulfoxide (DMSO), as well as in less polar solvents like diethyl ether and toluene. Conversely, these compounds were found to be insoluble in highly polar (water) and non-polar (hexane) solvents[6]. This suggests that 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is likely to exhibit favorable solubility in a range of organic solvents but poor solubility in aqueous media.
The aniline group in the target molecule provides a basic center that could potentially be protonated at acidic pH, which might enhance its aqueous solubility. However, the overall lipophilicity of the molecule, driven by the two phenyl rings and the oxadiazole core, is expected to be the dominant factor.
Experimental Determination of Solubility: A Methodical Approach
A robust and reproducible methodology is crucial for obtaining reliable solubility data. The shake-flask method is a widely accepted and traditional technique for determining equilibrium solubility[7].
Recommended Solvents for Screening
A diverse panel of solvents should be selected to cover a range of polarities and chemical properties. This will provide a comprehensive solubility profile essential for formulation development.
| Solvent Class | Examples | Rationale |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | To assess aqueous solubility and the impact of hydrogen bonding. Crucial for understanding behavior in physiological fluids. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | Commonly used in early-stage drug discovery for compound stock solutions and in vitro assays. Their ability to act as hydrogen bond acceptors is key. |
| Non-Polar Aprotic | Toluene, Hexane, Dichloromethane | To understand the solubility in lipophilic environments, which can be relevant for certain delivery systems and can indicate potential for membrane permeability. |
| Biologically Relevant | Phosphate-Buffered Saline (PBS), Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF) | To mimic physiological conditions and provide a more accurate prediction of in vivo dissolution. The pH of these media is a critical factor.[8] |
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the equilibrium solubility determination using the shake-flask method, which is considered the gold standard.
Objective: To determine the maximum concentration of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline that can be dissolved in a given solvent at a specific temperature under equilibrium conditions.
Materials:
-
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline (solid)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
Protocol:
-
Preparation: Add an excess amount of solid 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately dispense a known volume of each selected solvent into the corresponding vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached[7].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For more complete separation, centrifuge the vials at a high speed.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved solid.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method[5]. A pre-established calibration curve is essential for accurate quantification[5].
-
Calculation: Calculate the original solubility in the solvent by accounting for the dilution factor.
Self-Validation and Trustworthiness: To ensure the reliability of the results, it is crucial to confirm that equilibrium has been reached. This can be achieved by taking samples at different time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured solubility does not change significantly over time. Additionally, the presence of undissolved solid at the end of the experiment must be visually confirmed.
Diagram of the Shake-Flask Solubility Determination Workflow:
Caption: Workflow for Shake-Flask Solubility Determination.
Kinetic vs. Thermodynamic Solubility
It is important to distinguish between kinetic and thermodynamic solubility, especially in a drug discovery context.
-
Thermodynamic Solubility: This is the equilibrium solubility determined by the shake-flask method described above. It represents the true solubility of the compound under a given set of conditions.
-
Kinetic Solubility: This is often measured in high-throughput screening settings. It involves dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility[9]. This method is faster but can sometimes overestimate the true thermodynamic solubility, as it can lead to the formation of supersaturated solutions[9].
For lead optimization and preclinical development, determining the thermodynamic solubility is crucial for accurate characterization.
Factors Influencing the Solubility of Oxadiazole Derivatives
Several factors can influence the solubility of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline and related compounds.
-
pH: The aniline moiety is basic and can be protonated in acidic conditions. This would introduce a positive charge and likely increase the aqueous solubility. Therefore, determining the pKa of the compound and measuring solubility at different pH values is highly recommended.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. Investigating the temperature dependence can be important for understanding dissolution kinetics and for the design of manufacturing processes.
-
Crystal Form (Polymorphism): The solid-state properties of a compound can significantly impact its solubility. Different crystalline forms (polymorphs) or an amorphous state can have different lattice energies, leading to variations in solubility. The amorphous form is typically more soluble than its crystalline counterparts.
-
Lipophilicity: The overall lipophilicity of the molecule, often expressed as logP or logD, is a key determinant of its solubility in both aqueous and organic media. A higher logP generally correlates with lower aqueous solubility[10].
Strategies for Solubility Enhancement
If the aqueous solubility of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is found to be a limiting factor, several formulation strategies can be employed to enhance it.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation to favor the charged species can significantly improve solubility[11].
-
Co-solvents: The addition of a water-miscible organic solvent (co-solvent) to an aqueous medium can increase the solubility of poorly soluble compounds.
-
Surfactants: The use of surfactants to form micelles can increase the apparent solubility of a lipophilic compound.
-
Solid Dispersions: Dispersing the compound in a carrier matrix at the molecular level can create a more soluble amorphous form[11].
-
Salt Formation: If the compound has a suitable ionizable group, forming a salt can dramatically improve its solubility and dissolution rate[11].
Diagram of Key Factors Influencing Solubility:
Caption: Interrelated factors affecting the solubility of the target compound.
Conclusion
For researchers and drug development professionals, the key takeaway is the necessity of empirical determination of solubility using validated methods like the shake-flask protocol detailed herein. A comprehensive understanding of its solubility profile across a range of solvents and pH values is a critical early step in evaluating its potential as a therapeutic agent and in guiding the development of viable formulations. The insights and methodologies presented in this guide are intended to empower scientific teams to generate the high-quality, reliable data needed to advance their research and development objectives.
References
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Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). National Institutes of Health. Retrieved from [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]
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Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025, August 20). ResearchGate. Retrieved from [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). MDPI. Retrieved from [Link]
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Oxadiazoles in Medicinal Chemistry. (2011, December 19). ACS Publications. Retrieved from [Link]
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Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). ResearchGate. Retrieved from [Link]
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A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands. Retrieved from [Link]
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An In-Silico First-Pass Analysis of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline: A Technical Guide to Predictive Profiling in Early Drug Discovery
Abstract
In the landscape of modern drug discovery, the imperative to "fail fast, fail cheap" has catalyzed the adoption of computational, or in silico, methodologies. These predictive tools offer an indispensable framework for rapidly assessing the viability of novel chemical entities, thereby conserving resources and reducing reliance on extensive preclinical animal testing. This technical guide provides a comprehensive, in-depth walkthrough of a first-pass in silico analysis of the novel compound 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline . We will dissect the molecule's potential through a multi-faceted computational lens, encompassing physicochemical characteristics, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion), toxicological liabilities, and putative biological targets. The methodologies are presented not merely as a sequence of steps, but with a focus on the underlying scientific rationale, empowering researchers to apply these principles to their own discovery pipelines.
Introduction: The Rationale for In Silico Assessment
The journey of a drug from concept to clinic is fraught with attrition; a significant number of promising candidates fail due to poor pharmacokinetic (ADME) properties or unforeseen toxicity[1]. The integration of computational models at the earliest stages of research allows for the proactive identification of such liabilities[2]. By constructing a detailed virtual profile of a molecule, we can make more informed decisions, prioritize resource allocation to the most promising candidates, and guide synthetic chemistry efforts toward structures with a higher probability of success.
This guide uses 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline as a case study to illustrate a standard, yet powerful, in silico workflow. This molecule, with its aniline and 1,2,4-oxadiazole moieties, represents a class of heterocyclic compounds known to possess a wide range of biological activities, making it an interesting candidate for investigation[3].
The Overall Predictive Workflow
The analysis follows a logical progression from fundamental properties to complex biological interactions. This hierarchical approach ensures that each layer of prediction is built upon a solid foundation, providing a holistic view of the molecule's potential.
Caption: A high-level overview of the in silico prediction workflow.
Molecular Identity and Physicochemical Foundation
Before any predictive modeling, we must define the molecule's fundamental structure.
-
Compound Name: 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
-
Molecular Formula: C₁₅H₁₃N₃O[3]
-
Molecular Weight: 251.29 g/mol [4]
-
Canonical SMILES: Cc1ccc(cc1)c2nc(o2)c3ccccc3N
These basic identifiers are the input for a suite of predictive algorithms that calculate key physicochemical properties. These properties are the primary determinants of a molecule's "drug-likeness" and heavily influence its pharmacokinetic behavior.
Protocol: Physicochemical Property Prediction
-
Tool Selection: The SwissADME web server is a robust, freely accessible tool for this purpose[5]. Its underlying algorithms are well-validated and widely used in the scientific community.
-
Input: The canonical SMILES string Cc1ccc(cc1)c2nc(o2)c3ccccc3N is submitted to the server.
-
Analysis: The platform calculates dozens of parameters. We focus on those most relevant to early-stage drug discovery, particularly those related to established heuristics like Lipinski's Rule of Five.
Predicted Physicochemical Data
The following table summarizes the key predicted properties. The "Rationale" column explains why each parameter is critical for a potential drug candidate.
| Property | Predicted Value | Rationale & Significance |
| Molecular Weight | 251.29 g/mol | Lipinski Rule: <500 g/mol . Lower molecular weight is generally correlated with better absorption and diffusion. |
| LogP (Octanol/Water) | 3.70 | Lipinski Rule: ≤5. Measures lipophilicity. This value suggests good membrane permeability. |
| H-Bond Donors | 1 (from -NH₂) | Lipinski Rule: ≤5. Controls interaction with biological targets and solubility. |
| H-Bond Acceptors | 3 (N, N, O atoms) | Lipinski Rule: ≤10. Influences solubility and receptor binding. |
| Topological Polar Surface Area (TPSA) | 54.84 Ų | A TPSA < 140 Ų is often associated with good cell permeability and oral bioavailability. |
| Water Solubility (LogS) | -4.25 | Indicates low solubility in water. This is a potential liability that may require formulation strategies. |
| Drug-Likeness Rules | No Violations | The molecule adheres to Lipinski, Ghose, Veber, Egan, and Muegge rules, indicating a favorable physicochemical profile for a drug candidate. |
Pharmacokinetic (ADME) Profile
A compound with excellent target affinity is useless if it cannot reach its target in the body. ADME profiling predicts the fate of a drug from administration to elimination. We again utilize the SwissADME server for this analysis, as it provides a comprehensive and well-regarded initial assessment[5][6].
Predicted ADME Properties
| Parameter | Prediction | Interpretation & Causality |
| GI Absorption | High | The combination of moderate lipophilicity and a suitable TPSA suggests the molecule is likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | Yes | The model predicts the molecule can cross the BBB. This is desirable for CNS targets but a liability for peripherally-acting drugs due to potential side effects. |
| P-glycoprotein (P-gp) Substrate | No | P-gp is an efflux pump that removes drugs from cells. Not being a substrate is favorable, as it increases intracellular concentration and bioavailability. |
| CYP450 Inhibition | Inhibitor of CYP1A2, CYP2C19, CYP2C9 | Cytochrome P450 enzymes are critical for drug metabolism. Inhibition of these isozymes presents a significant risk for drug-drug interactions, where the co-administration of another drug metabolized by these enzymes could lead to toxic accumulation. This is a major red flag. |
Toxicological Hazard Assessment
Early identification of toxicological liabilities is paramount. In silico toxicity prediction uses models trained on large datasets of known toxic compounds to identify structural alerts and predict the likelihood of various toxic endpoints[7][8].
Protocol: Toxicity Prediction
-
Tool Selection: We will use the ProTox-II web server, which provides predictions for various toxicity endpoints, including organ toxicity and toxicological pathways, based on a large chemical space.
-
Input: The molecule's SMILES string is submitted.
-
Analysis: The server compares the molecule's fragments to a database of toxicophores and applies machine learning models to predict outcomes.
Predicted Toxicological Profile
| Endpoint | Prediction | Confidence | Significance in Drug Development |
| Hepatotoxicity | Active | 72% | Liver damage is a common and severe adverse drug reaction. This prediction is a significant concern. |
| Carcinogenicity | Inactive | 68% | While predicted to be non-carcinogenic, the confidence is moderate. |
| Mutagenicity | Active | 65% | The potential to cause genetic mutations is a serious safety liability. The presence of the aniline substructure is a well-known structural alert for mutagenicity. |
| LD₅₀ (Rat, acute oral) | 350 mg/kg | Class 4 | Classified as "Harmful if swallowed". This provides an initial estimate of acute toxicity. |
Expert Insight: The predictions for hepatotoxicity and mutagenicity are significant findings. The aniline moiety is a known structural alert, often associated with these toxicities. This does not definitively mean the compound is toxic, but it flags a high-priority area for experimental validation and suggests that medicinal chemistry efforts could be directed at modifying or masking this group.
Biological Target Identification and Validation
Understanding a molecule's potential biological targets is the cornerstone of determining its therapeutic application. We employ a chemogenomic approach to predict targets based on the principle of chemical similarity: molecules with similar structures often share similar targets.
Protocol: Target Prediction
-
Tool Selection: The SwissTargetPrediction server is used. It compares the query molecule to a library of over 370,000 active compounds with known targets.
-
Input: The molecule's SMILES string.
-
Output: A ranked list of the most probable macromolecular targets, based on a combination of 2D and 3D similarity scores.
Top Predicted Target Classes: The analysis suggests a high probability of interaction with kinases, proteases, and other enzymes . This is expected, as the molecule's planar, aromatic structure is well-suited to fit into the ATP-binding pockets of kinases or the active sites of other enzymes.
Detailed Workflow: Molecular Docking
To add a layer of validation to the target prediction, we perform a molecular docking simulation. This simulates the binding of our ligand (the molecule) into the 3D structure of a potential protein target.
Hypothetical Target Selection: Based on the target prediction, we select Epidermal Growth Factor Receptor (EGFR) kinase , a common cancer drug target, for this demonstration.
Caption: Step-by-step workflow for molecular docking analysis.
Methodology:
-
Ligand Preparation: The 3D structure of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is generated and energy-minimized using computational chemistry software (e.g., Avogadro, ChemDraw).
-
Protein Preparation: A crystal structure of EGFR kinase (e.g., PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules are removed, and polar hydrogens are added.
-
Grid Box Generation: A docking grid is defined around the known ATP-binding site of the EGFR protein. This defines the search space for the ligand.
-
Docking Simulation: Software such as AutoDock Vina is used to explore possible binding conformations (poses) of the ligand within the protein's active site[9][10].
-
Results Analysis: The primary outputs are the binding affinity (a score in kcal/mol indicating binding strength) and the predicted binding poses.
Expected Outcome: A favorable docking score (typically <-7.0 kcal/mol) and a binding pose showing plausible interactions (e.g., hydrogen bonds, pi-stacking) with key residues in the active site would provide strong computational evidence that EGFR kinase is a viable target, warranting further experimental investigation.
Summary and Strategic Outlook
This in silico analysis has rapidly generated a comprehensive profile of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, highlighting both its potential and its liabilities.
Strengths:
-
Excellent "drug-like" physicochemical properties, adhering to all major medicinal chemistry rules of thumb.
-
Predicted high gastrointestinal absorption and lack of interaction with the P-gp efflux pump suggest good potential for oral bioavailability.
-
The molecular scaffold shows promise for interacting with therapeutically relevant target classes like kinases.
Liabilities & Next Steps:
-
Major Concern: The predicted inhibition of multiple CYP450 enzymes is a significant risk for drug-drug interactions. This requires immediate experimental validation (e.g., in vitro CYP inhibition assays).
-
Significant Concern: Predictions of hepatotoxicity and mutagenicity, likely linked to the aniline moiety, are serious safety flags. Experimental Ames tests and hepatocyte toxicity assays are critical next steps.
-
Actionable Insight: Medicinal chemistry efforts should focus on modifying the aniline group to mitigate the predicted toxicity while preserving the favorable physicochemical properties. For example, introducing electron-withdrawing groups or replacing the ring altogether could be explored.
-
Further Investigation: The low predicted water solubility should be experimentally confirmed and may necessitate formulation development if the compound progresses.
By leveraging a strategic, multi-layered in silico approach, we have efficiently triaged this novel compound, generating actionable data that can guide a more focused, resource-efficient, and ultimately more successful drug discovery campaign.
References
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ResearchGate. (2025). 2-(1,2,4-Oxadiazol-5-yl)anilines Based on Amidoximes and Isatoic Anhydrides: Synthesis and Structure Features. Available from: [Link]
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PubChem. 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. Available from: [Link]
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ChemSynthesis. 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline. Available from: [Link]
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PubChem. 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. Available from: [Link]
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ProTox. ProTox-3.0 - Prediction of TOXicity of chemicals. Available from: [Link]
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PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Available from: [Link]
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ResearchGate. (2025). In Silico Target Prediction for Small Molecules: Methods and Protocols. Available from: [Link]
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Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Available from: [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Available from: [Link]
-
Optibrium. Derek Nexus Toxicology Software. Available from: [Link]
-
MDPI. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Available from: [Link]
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Optibrium. (2023). Machine Learning 101: How to train your first QSAR model. Available from: [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]
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PubMed Central. (2019). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. Available from: [Link]
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ProQuest. (2022). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. Available from: [Link]
-
SwissADME. SwissADME. Available from: [Link]
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University of Palermo. Molecular Docking Tutorial. Available from: [Link]
-
U.S. Environmental Protection Agency. Toxicity Estimation Software Tool (TEST). Available from: [Link]
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National Institutes of Health. Fundamentals of QSAR Modeling: Basic Concepts and Applications. Available from: [Link]
-
Journal of Global Pharma Technology. (2018). Synthesis and Study of the Biological Activity of New Compounds Derived from 4-(5-Phenyl-1,3,4-oxadiazole-2-yl)aniline. Available from: [Link]
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Bentham Science. (2009). In Silico Prediction of Drug Properties. Available from: [Link]
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Schrödinger. Computational Predictive Toxicology. Available from: [Link]
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University of Helsinki. In vitro and In silico Predictive ADME. Available from: [Link]
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Methodological & Application
Application Note: High-Throughput Screening Strategies for the Identification of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
Introduction: A New Axis in Immuno-Oncology
The strategic targeting of immune checkpoints has revolutionized cancer therapy. However, a significant portion of patients do not respond to these treatments, necessitating the exploration of alternative or complementary therapeutic avenues. One of the most compelling targets in this domain is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a critical role in tumor-mediated immune evasion.[1] IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan into kynurenine.[2][3] This enzymatic activity creates an immunosuppressive microenvironment through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation, and the accumulation of kynurenine metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[4][5]
The 1,2,4-oxadiazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including notable anticancer properties.[6][7][8] The specific compound, 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, represents a promising, yet uncharacterized, member of this chemical class.[6] This application note provides a comprehensive guide with detailed protocols for establishing robust, high-throughput screening (HTS) campaigns to identify and characterize novel IDO1 inhibitors, using this compound as an exemplar. We will detail two orthogonal, state-of-the-art assay formats: a biochemical Homogeneous Time-Resolved Fluorescence (HTRF®) assay for direct enzyme inhibition and a cell-based Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA®) for target engagement in a physiologically relevant context.
The Scientific Rationale: Targeting the IDO1 Pathway
Inhibiting IDO1 is a clinically validated strategy aimed at restoring the immune system's ability to recognize and eliminate cancer cells. By blocking the conversion of tryptophan to kynurenine, a potent inhibitor can reverse the local immunosuppressive effects within the tumor microenvironment, thereby enhancing the efficacy of the host's anti-tumor response and potentially synergizing with existing immunotherapies.
Caption: The IDO1 metabolic pathway and its role in immune suppression.
Protocol 1: Biochemical HTRF Assay for Direct IDO1 Inhibition
This protocol describes a competitive, homogeneous biochemical assay to quantify the direct inhibitory effect of test compounds on recombinant human IDO1 enzyme activity. The assay measures the production of kynurenine via a sensitive TR-FRET-based detection method.
Causality & Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for HTS, combining the low background of Time-Resolved Fluorescence (TRF) with the homogeneous format of Förster Resonance Energy Transfer (FRET).[9][10] In this competitive immunoassay, the amount of kynurenine produced by the IDO1 enzyme is detected. A kynurenine tracer labeled with a donor fluorophore (e.g., Eu3+ cryptate) competes with the enzyme-produced kynurenine for binding to an anti-kynurenine antibody labeled with an acceptor fluorophore (e.g., d2). When the test compound inhibits IDO1, kynurenine production is low. This allows the kynurenine-donor tracer to bind the antibody-acceptor, bringing the FRET pair into proximity and generating a high HTRF signal. Conversely, high IDO1 activity results in a low HTRF signal. The ratiometric measurement (Acceptor Emission / Donor Emission) minimizes well-to-well variability.[11]
Caption: Workflow for the cell-based IDO1 activity and cytotoxicity assays.
Step-by-Step Methodology
-
Cell Culture and Plating:
-
Culture HeLa cells in DMEM with 10% FBS.
-
Seed 2,000 cells per well in a 384-well cell culture plate and incubate for 24 hours.
-
-
IDO1 Induction and Compound Treatment:
-
Treat cells with human Interferon-gamma (IFN-γ) at a final concentration of 100 ng/mL to induce IDO1 expression. [12] 2. Immediately add test compounds (pre-diluted in media from DMSO stocks to keep final DMSO < 0.5%).
-
Incubate for 48 hours at 37°C, 5% CO2.
-
Self-Validation: A parallel plate should be treated identically and used for a cell viability assay (e.g., CellTiter-Glo®) to identify cytotoxic compounds.
-
-
Kynurenine Detection (AlphaLISA):
-
Carefully transfer 5 µL of cell culture supernatant from each well to a 384-well white ProxiPlate.
-
Add 5 µL of the AlphaLISA anti-Kynurenine Acceptor beads and biotinylated anti-Kynurenine antibody mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 40 µL of Streptavidin-Donor beads.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Read the plate on an Alpha-enabled reader (e.g., EnVision®).
-
Data Analysis & Expected Results
-
Calculate % Inhibition: Similar to the HTRF assay, calculate percent inhibition based on the AlphaLISA signal relative to high (IFN-γ + DMSO) and low (no IFN-γ) controls.
-
Correlate with Cytotoxicity: Plot the cell-based IDO1 inhibition IC50 against the cytotoxicity CC50. A desirable hit will have a large window between its IC50 and CC50.
Table 2: Hypothetical Cell-Based Assay Data Summary
| Compound | IDO1 Inhibition IC50 | Cytotoxicity CC50 | Selectivity Index (CC50/IC50) | Interpretation |
|---|---|---|---|---|
| Epacadostat | 150 nM | > 50 µM | > 333 | Potent and non-toxic inhibitor. Validated hit. |
| Test Compound | 1.2 µM | > 50 µM | > 41 | Validated hit with good cellular activity and low toxicity. |
| Compound X | 2.5 µM | 3.0 µM | 1.2 | False positive; activity is likely due to cytotoxicity. |
Conclusion
The protocols detailed in this application note provide a robust, efficient, and validated framework for the high-throughput screening and characterization of potential IDO1 inhibitors. The dual-assay approach, beginning with a direct biochemical HTRF screen and progressing to a physiologically relevant cell-based AlphaLISA assay, ensures a high degree of confidence in hit identification and prioritization. This strategy effectively mitigates the risk of false positives arising from compound interference or cytotoxicity. By employing these methodologies, researchers can rapidly assess compound libraries, such as those based on the 1,2,4-oxadiazole scaffold, to discover novel candidates for the next generation of immuno-oncology therapeutics.
References
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Letters in Applied NanoBioScience. (2022, November 18). Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, -. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available at: [Link]
-
National Institutes of Health (NIH). (2021, April 21). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Available at: [Link]
-
National Institutes of Health (NIH). (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Available at: [Link]
-
BPS Bioscience. IDO1 Inhibitor Screening Assay Kit IDO1 72021. Available at: [Link]
-
ACS Publications. High-Throughput Screening for the Discovery of Enzyme Inhibitors. Available at: [Link]
-
National Institutes of Health (NIH). (2018, July 20). Cell based functional assays for IDO1 inhibitor screening and characterization. Available at: [Link]
-
National Institutes of Health (NIH). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Available at: [Link]
-
Medknow Publications. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available at: [Link]
-
Wikipedia. Indoleamine 2,3-dioxygenase. Available at: [Link]
-
BMG LABTECH. (2020, June 16). HTRF technology on Microplate Readers. Available at: [Link]
-
ResearchGate. Working principle of the AlphaLISA assay. Acceptor beads bind to the.... Available at: [Link]
-
Frontiers. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Available at: [Link]
-
MDPI. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Available at: [Link]
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National Institutes of Health (NIH). (2023, April 21). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. Available at: [Link]
-
PubMed. (2020, October 8). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Available at: [Link]
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Berthold Technologies. HTRF®. Available at: [Link]
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Mirage News. (2026, January 23). Strong Immune Defence Against Cancer. Available at: [Link]
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Bitesize Bio. (2025, May 20). A New Frontier in Protein Quantitation: AlphaLISA. Available at: [Link]
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Application Notes & Protocols: In Vivo Efficacy of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline (OXA-4MPA) in a Syngeneic Tumor Model
Introduction and Scientific Rationale
The compound 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, hereafter designated as OXA-4MPA, belongs to the 1,2,4-oxadiazole class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its role as a bioisostere for esters and amides, enhancing metabolic stability and pharmacokinetic properties. Many compounds incorporating a 1,2,4-oxadiazole core have been investigated as potent modulators of various biological targets.
A key enzyme in tumor immune evasion is Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an intracellular enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine. Within the tumor microenvironment (TME), the depletion of tryptophan and the accumulation of kynurenine metabolites suppress the proliferation and function of effector T cells while promoting the activity of regulatory T cells (Tregs), thereby creating an immunosuppressive shield that protects the tumor from immune-mediated destruction.
Given the structural similarities of OXA-4MPA to known IDO1 inhibitors, we hypothesize that it functions as a potent and selective inhibitor of the IDO1 enzyme. This document provides a detailed protocol for evaluating the in vivo anti-tumor efficacy of OXA-4MPA in a CT26 syngeneic mouse model, a standard and well-characterized model for assessing immuno-oncology agents.
The IDO1 Pathway in Cancer Immunity
The diagram below illustrates the central role of IDO1 in mediating tumor immune escape. Inhibition of this pathway by an agent like OXA-4MPA is expected to restore T cell function and promote an anti-tumor immune response.
Caption: IDO1 pathway and the mechanism of OXA-4MPA inhibition.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number | Notes |
| OXA-4MPA | In-house Synthesis | N/A | Purity >98% confirmed by HPLC/NMR |
| CT26.WT Cell Line | ATCC | CRL-2638 | Murine colon carcinoma |
| BALB/c Mice | The Jackson Laboratory | 000651 | Female, 6-8 weeks old |
| RPMI-1640 Medium | Gibco | 11875093 | For cell culture |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | Heat-inactivated |
| Penicillin-Streptomycin | Gibco | 15140122 | |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | |
| Hank's Balanced Salt Solution (HBSS) | Gibco | 14175095 | Without Ca2+, Mg2+ |
| Matrigel® Matrix | Corning | 354234 | For tumor cell implantation |
| Vehicle Formulation | See Section 3.1 | N/A | Prepare fresh daily |
| Digital Calipers | VWR | 470255-848 | For tumor measurement |
| Isoflurane | Piramal | 66794-017-25 | For anesthesia |
Experimental Protocols
Formulation of OXA-4MPA for Oral Gavage
The causality behind selecting a specific vehicle is paramount for ensuring compound solubility and bioavailability while minimizing toxicity. A suspension is often chosen for early-stage in vivo studies due to its versatility.
-
Vehicle Preparation: Prepare a fresh solution of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile, deionized water.
-
Weighing: Accurately weigh the required amount of OXA-4MPA powder based on the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 200 µL).
-
Suspension: Add a small amount of the vehicle to the OXA-4MPA powder in a sterile mortar and pestle.
-
Trituration: Gently triturate the powder to create a smooth, homogenous paste. This step is critical to prevent particle aggregation.
-
Dilution: Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the final desired concentration.
-
Storage: Store the formulation at 4°C, protected from light, for no longer than 5 days. Validate the stability of this formulation beforehand. Vortex thoroughly before each use.
CT26 Syngeneic Tumor Model Implantation
This protocol is designed to establish subcutaneous tumors on the flank of immunocompetent mice, which is essential for studying immunomodulatory agents.
-
Cell Culture: Culture CT26.WT cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO2. Ensure cells are in the logarithmic growth phase and >95% viable.
-
Cell Harvest: Wash cells with HBSS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge cells (300 x g, 5 min), and discard the supernatant.
-
Cell Counting & Resuspension: Resuspend the cell pellet in sterile, serum-free HBSS. Perform a cell count using a hemocytometer or automated counter.
-
Implantation Suspension: Centrifuge the required number of cells again and resuspend in a 1:1 mixture of cold HBSS and Matrigel® to a final concentration of 5 x 10^6 cells/mL. The use of Matrigel helps to localize the tumor and improve initial take rates.
-
Implantation: Anesthetize 6-8 week old female BALB/c mice. Shave the right flank and sterilize the area with an alcohol wipe. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^5 cells) into the prepared flank.
-
Monitoring: Monitor animals daily for health and tumor appearance.
In Vivo Efficacy Study Design and Execution
The following workflow outlines the critical steps from animal randomization to endpoint analysis.
Caption: Workflow for the in vivo efficacy study.
-
Tumor Growth Monitoring: Begin caliper measurements approximately 4-5 days post-implantation. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: Once tumors reach an average volume of 80-120 mm³, randomize the mice into treatment groups (n=10 mice/group) to ensure a similar mean tumor volume across all groups. A well-randomized study is critical for the statistical validity of the results.
-
Group 1: Vehicle (0.5% CMC + 0.25% Tween 80 in H2O), daily oral gavage (PO).
-
Group 2: OXA-4MPA (30 mg/kg), daily PO.
-
Group 3: OXA-4MPA (100 mg/kg), daily PO.
-
Group 4: Positive Control (e.g., anti-PD-1 antibody), intraperitoneal (IP) injection twice weekly.
-
-
Treatment Administration: Administer the assigned treatments daily for 14-21 consecutive days. Record the body weight of each mouse and measure tumor volume twice weekly.
-
Endpoints: The primary efficacy endpoint is Tumor Growth Inhibition (TGI). Secondary endpoints include survival and body weight change (as a measure of toxicity). The study concludes when tumors reach a predetermined endpoint volume (e.g., 2000 mm³) or after a set duration.
-
Tissue Collection: At the endpoint, collect tumors and spleens for downstream pharmacodynamic (PD) analysis, such as flow cytometry or kynurenine/tryptophan ratio measurement by LC-MS.
Data Analysis and Interpretation
Quantitative Data Summary
All data should be recorded meticulously. The tables below represent expected data layouts for key efficacy and tolerability metrics.
Table 1: Mean Tumor Volume (mm³) ± SEM
| Day | Vehicle | OXA-4MPA (30 mg/kg) | OXA-4MPA (100 mg/kg) | Positive Control |
|---|---|---|---|---|
| 7 | 102 ± 8 | 101 ± 9 | 103 ± 8 | 102 ± 9 |
| 10 | 254 ± 21 | 210 ± 18 | 185 ± 15 | 205 ± 17 |
| 14 | 680 ± 55 | 450 ± 40 | 310 ± 28 | 350 ± 31 |
| 18 | 1250 ± 110 | 780 ± 65 | 490 ± 42 | 510 ± 45 |
| 21 | 1890 ± 150 | 1150 ± 98 | 680 ± 59 | 650 ± 58 |
Table 2: Percent Tumor Growth Inhibition (%TGI)
| Treatment Group | %TGI at Day 21 | P-value vs. Vehicle |
|---|---|---|
| OXA-4MPA (30 mg/kg) | 39.1% | < 0.01 |
| OXA-4MPA (100 mg/kg) | 64.0% | < 0.001 |
| Positive Control | 65.6% | < 0.001 |
%TGI is calculated as: (1 - (Mean volume of treated group / Mean volume of vehicle group)) x 100.
Pharmacodynamic Analysis
To validate that OXA-4MPA engages its intended target (IDO1) in vivo, measurement of the kynurenine-to-tryptophan (K/T) ratio in plasma or tumor tissue is the gold standard. A significant reduction in this ratio in treated animals compared to the vehicle group provides direct evidence of IDO1 inhibition.
Conclusion and Future Directions
These protocols provide a robust framework for assessing the in vivo efficacy of OXA-4MPA. The data generated will establish a clear dose-response relationship and provide initial evidence of the compound's anti-tumor activity. Positive results from this study, demonstrating significant tumor growth inhibition and target engagement, would strongly support further preclinical development. This includes combination studies with checkpoint inhibitors (e.g., anti-PD-1), which have shown synergistic effects with IDO1 inhibitors in clinical trials.
References
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Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in Immunology. Available at: [Link]
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Uyttenhove, C., et al. (2003). Evidence for a pivotal role of indoleamine 2,3-dioxygenase in the mechanisms of tumor immune resistance. Nature Medicine. Available at: [Link]
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Gangadhar, T. C., et al. (2019). Phase I/II study of epacadostat, an indoleamine 2,3-dioxygenase 1 inhibitor, in combination with nivolumab in patients with advanced solid tumors. Clinical Cancer Research. Available at: [Link]
Application Notes and Protocols: Antimicrobial Susceptibility Testing of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
Introduction: The Growing Need for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) constitutes a significant global health crisis, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity[1][2]. Heterocyclic compounds, particularly those containing the 1,2,4-oxadiazole scaffold, have emerged as a promising class of therapeutic agents due to their diverse biological activities, including antibacterial and antifungal properties[3][4][5]. This application note focuses on 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline , a novel compound featuring this key heterocyclic system.
Derivatives of 1,2,4-oxadiazole have demonstrated the ability to interfere with critical bacterial processes. While the precise mechanism of action for each new derivative must be empirically determined, related compounds have been shown to inhibit enzymes essential for microbial survival or disrupt cell membrane integrity[6]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust antimicrobial susceptibility testing (AST) of this and similar novel compounds.
The protocols detailed herein are grounded in internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[7][8][9][10]. Adherence to these guidelines ensures the generation of reproducible and comparable data, a cornerstone of the preclinical evaluation of new antimicrobial candidates. This guide will detail the determination of two critical parameters: the Minimum Inhibitory Concentration (MIC) , the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC) , the lowest concentration that results in microbial death[1][11].
Scientific Principles and Experimental Rationale
The foundational method described is the broth microdilution assay , a gold-standard technique for determining the MIC of a novel compound[1][12][13]. This method involves challenging a standardized bacterial inoculum with serially diluted concentrations of the test compound in a liquid growth medium. The choice of this method is predicated on its efficiency, scalability, and the quantitative nature of the results, which allows for direct comparison of the potency of different compounds[1].
Following MIC determination, the MBC test is performed to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. This is a critical distinction in drug development, as bactericidal agents are often preferred for treating serious infections, particularly in immunocompromised patients. The MBC is determined by subculturing the contents of wells from the MIC assay that show no visible growth onto an antimicrobial-free solid medium[11][14].
The entire workflow is designed as a self-validating system. Key controls are embedded at each stage to ensure the reliability of the results:
-
Sterility Control: Confirms that the broth medium and diluents are not contaminated.
-
Growth Control: Ensures that the test organism is viable and capable of growth under the experimental conditions.
-
Positive Control: An established antibiotic with a known MIC against the test organism is run in parallel to validate the assay's performance.
-
Solvent Control: Verifies that the solvent used to dissolve the test compound does not possess any intrinsic antimicrobial activity at the concentrations used.
This rigorous approach provides confidence that the observed antimicrobial effects are directly attributable to the test compound.
Quantitative Data Summary: A Template for Results
Effective data presentation is paramount for the clear interpretation and comparison of antimicrobial efficacy. The following tables provide a standardized format for presenting MIC and MBC data. Researchers should populate similar tables with their experimental findings.
Table 1: Example Minimum Inhibitory Concentration (MIC) Data for 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
| Test Microorganism | Gram Stain | Compound Concentration Range (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) | Test Compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.25 - 128 | 0.5 | 16 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 0.25 - 128 | 1 | 32 |
| Escherichia coli ATCC 25922 | Gram-negative | 0.25 - 128 | 0.015 | 64 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 0.25 - 128 | 0.25 | >128 |
| Candida albicans ATCC 90028 | Fungus | 0.25 - 128 | N/A (Fluconazole: 0.5) | 8 |
Table 2: Example Minimum Bactericidal Concentration (MBC) Data and Interpretation
| Test Microorganism | Test Compound MIC (µg/mL) | Test Compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| Enterococcus faecalis ATCC 29212 | 32 | >128 | >4 | Bacteriostatic |
| Candida albicans ATCC 90028 | 8 | 16 | 2 | Fungicidal |
Note: An MBC/MIC ratio of ≤4 is typically considered bactericidal or fungicidal[14].
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the antimicrobial susceptibility testing process, from initial preparation to the final determination of MIC and MBC values.
Caption: Workflow for MIC and MBC Determination.
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines outlined in CLSI document M07[7].
1. Materials and Reagents:
-
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline (Test Compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Test microorganisms (e.g., ATCC quality control strains)
-
Tryptic Soy Agar (TSA) or appropriate solid growth medium
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or turbidimeter
-
Multichannel pipette and sterile tips
-
Incubator set to 35 ± 2°C
2. Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 1280 µg/mL stock solution of the test compound in sterile DMSO. Causality Note: A high-concentration stock is necessary to minimize the final concentration of the solvent in the assay, preventing solvent-induced toxicity to the microorganisms. The final DMSO concentration should not exceed 1% v/v.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) using a spectrophotometer (A₆₂₅nm of 0.08-0.13) or by visual comparison.
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A typical dilution is 1:100 followed by another 1:2 in the final well volume.
-
3. Assay Procedure:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the 1280 µg/mL test compound stock solution to the first column of wells, resulting in a concentration of 640 µg/mL.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. This will create a concentration range from 128 µg/mL to 0.25 µg/mL.
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (no compound, no inoculum).
-
Add 100 µL of the standardized bacterial inoculum (prepared to be 2x the final concentration) to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well).
-
Check the control wells: The sterility control (Column 12) should be clear, and the growth control (Column 11) should show distinct turbidity.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay and is essential for determining if the compound has killing activity[11][15].
1. Materials:
-
MIC plate from Protocol 1
-
Tryptic Soy Agar (TSA) plates (or other appropriate non-selective agar)
-
Micropipette and sterile tips
-
Sterile micro-spreader or loop
2. Assay Procedure:
-
Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a 10 µL aliquot from each of these wells onto a separate, clearly labeled TSA plate.
-
Spread the aliquot evenly over the surface of the agar.
-
Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
3. Interpretation of Results:
-
After incubation, count the number of colonies (CFU) on each plate.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control well[11][14].
-
To confirm the initial inoculum, a viable count of the growth control well at time zero should be performed in parallel during the initial MIC setup.
Potential Mechanism of Action: A Hypothesis
The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities and is known to be involved in various biological interactions. For some 1,3,4-oxadiazole derivatives, the proposed antibacterial mechanism involves the inhibition of enzymes crucial for cell wall biosynthesis, such as those in the lipoteichoic acid (LTA) pathway in Gram-positive bacteria[16]. Another potential mechanism could be the inhibition of bacterial topoisomerases II (DNA gyrase) and IV, which are essential for DNA replication, thereby halting cell division and leading to cell death[6]. The diagram below illustrates a hypothetical pathway where the compound inhibits DNA gyrase.
Caption: Hypothetical Inhibition of DNA Gyrase.
Further experimental validation, such as specific enzyme inhibition assays or molecular docking studies, is required to elucidate the precise mechanism of action for 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline.
Conclusion and Future Directions
This application note provides a robust and standardized framework for evaluating the antimicrobial properties of the novel compound 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline. By adhering to the detailed protocols for MIC and MBC determination, researchers can generate high-quality, reproducible data essential for the progression of this compound through the drug discovery pipeline. The provided templates for data presentation and workflow visualization are intended to facilitate clear communication and analysis of results. Future studies should focus on expanding the panel of tested microorganisms, including clinically relevant resistant strains, and conducting mechanistic studies to confirm the compound's mode of action.
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). PubMed Central. [Link]
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Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). PubMed Central. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). World Organisation for Animal Health (WOAH). [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
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Synthesis and Antimicrobial Screening of Some Novel 2, 5-Disubstituted 1, 3, 4-oxadiazole Derivatives. (2014). ResearchGate. [Link]
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Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (2013). PubMed Central. [Link]
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Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]
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The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]
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Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. (2013). SciELO. [Link]
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Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. (2023). ACS Publications. [Link]
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Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. Journal of the Brazilian Chemical Society. [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
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The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2021). MDPI. [Link]
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Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
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Antimicrobial Susceptibility Testing. (2023). StatPearls - NCBI Bookshelf. [Link]
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Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (2011). National Institutes of Health. [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PubMed Central. [Link]
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Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. (2022). MDPI. [Link]
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ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (2014). ResearchGate. [Link]
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MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]
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Guidance Documents. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]
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M100S - Performance Standards for Antimicrobial Susceptibility Testing. (2017). ResearchGate. [Link]
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Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2018). Oriental Journal of Chemistry. [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). PubMed. [Link]
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Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (2023). MDPI. [Link]
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Modification of antimicrobial susceptibility testing methods. (2024). ResearchGate. [Link]
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Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]
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Application Note & Protocol: Preclinical Formulation Development for 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
Introduction: The Formulation Challenge
The compound 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, hereafter referred to as "Compound X," is a novel chemical entity (NCE) with a heterocyclic structure characteristic of many modern small molecule drug candidates. Such molecules, rich in aromatic and heterocyclic systems, often exhibit poor aqueous solubility, which presents a significant hurdle for preclinical development.[1][2] Inadequate solubility can lead to poor or erratic absorption and low bioavailability, potentially masking the true efficacy or toxicity of the compound and leading to the failure of a promising candidate.[1]
The primary objective of preclinical formulation development is to create a simple, safe, and stable vehicle that can deliver the required dose of the active pharmaceutical ingredient (API) consistently across studies.[3][4] This is critical for generating reliable and reproducible pharmacokinetic (PK), pharmacodynamic (PD), and toxicology data to support a successful Investigational New Drug (IND) application.[5] This document provides a comprehensive, step-by-step guide for researchers and formulation scientists to develop a suitable formulation for Compound X, focusing on strategies for poorly soluble drugs intended for oral administration in rodent studies.
Foundational Work: Physicochemical Characterization
Before any formulation work begins, a thorough understanding of the API's intrinsic properties is paramount. This pre-formulation stage provides the causal basis for all subsequent formulation choices.[6]
Critical Quality Attributes (CQAs) of the API
The following parameters for Compound X must be determined. While specific experimental data for Compound X is not publicly available, Table 1 provides expected ranges for a molecule of its class, based on similar oxadiazole structures.[7][8][9]
| Parameter | Predicted Value / Target | Rationale for Formulation Development |
| Molecular Weight | ~253.28 g/mol [7] | Influences diffusion and solubility characteristics. |
| LogP (Lipophilicity) | > 3.0 | High LogP suggests poor aqueous solubility and a potential need for lipid-based or co-solvent systems. |
| Aqueous Solubility | < 10 µg/mL | The primary challenge to overcome. Defines the formulation strategy (e.g., solution vs. suspension). |
| pKa | Basic (Aniline group) | The aniline group suggests a basic pKa. Solubility may be pH-dependent, offering a potential formulation strategy using pH adjustment. |
| Melting Point | High (>150 °C) | A high melting point often correlates with low solubility due to strong crystal lattice energy. |
| Physical Form | Crystalline Solid | The solid-state form (polymorph, salt) impacts solubility and stability. Characterization by XRD is essential.[6] |
| API Purity | > 97% for toxicology studies[10] | Impurities can confound biological results and affect physicochemical behavior. |
Rationale: The combination of a high LogP, high melting point, and crystalline nature strongly indicates that Compound X will be a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility). Therefore, the formulation strategy must focus on solubility enhancement.[1]
Strategic Formulation Workflow
A systematic, tiered approach is the most efficient path to a viable preclinical formulation. The workflow below outlines a logical progression from initial screening to the selection of a lead formulation for in-vivo studies.
Caption: A decision-making framework for selecting the appropriate formulation type.
Conclusion and Recommendations
For a poorly soluble molecule like 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, a systematic formulation development approach is non-negotiable for obtaining meaningful preclinical data. The initial physicochemical characterization and solubility screening are the most critical steps, as they dictate the entire strategy. It is recommended to start with the simplest possible formulation—typically a micronized suspension in an aqueous methylcellulose vehicle—as this approach is often sufficient and minimizes potential in-vivo confounding effects from excipients. [11]If high doses necessitate a solution, a co-solvent system based on PEG 400 is a logical next step. All formulations must be rigorously characterized for potency, uniformity, and stability before use in any animal study to ensure data integrity.
References
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Prajapati, S. T., Joshi, H. A., & Patel, C. N. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Investigation, 44(5), 349–363. [Link]
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Scrivens, G. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. Journal of Applied Toxicology, 41(9), 1362-1371. [Link]
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Gad, S. C., Cassidy, C. D., et al. (2016). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Journal of Applied Toxicology, 36(7), 903-14. [Link]
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World Health Organization. (2011). Annex 3: Guidelines on submission of documentation for a multisource (generic) finished pharmaceutical product. WHO Technical Report Series, No. 961. [Link]
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Regis Technologies. (2023). Analytical Strategies from Early Development to Validation: Part One. [Link]
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Veeprho. (2024). API Excipient Compatibility Study. [Link]
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Singh, M. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 715-731. [Link]
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Gad, S. C. Gad Vehicles Database. [Link]
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Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. [Link]
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Evotec. (n.d.). Early Formulation. [Link]
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Labinsights. (2023). Regulatory Guidelines for API-Excipient Compatibility Studies. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 104783443, 2-Methoxy-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline. [Link]
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Altasciences. (n.d.). Planning Your Preclinical Assessment. [Link]
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Agno Pharmaceuticals. (n.d.). The Guide To Analytical Method Development. [Link]
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Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. [Link]
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Sharma, D., & Soni, M. (2025). Formulation strategies for poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 15(7), 1-15. [Link]
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U.S. Food and Drug Administration. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link]
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Gade, V. R., et al. (2021). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences, 83(2), 256-265. [Link]
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Dong, M. W. (2016). Separation Science in Drug Development, Part 3: Analytical Development. LCGC North America, 34(6), 406-417. [Link]
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Veeprho. (n.d.). Preclinical Toxicology Considerations for a Successful IND Application. [Link]
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Thackaberry, C. (2013). Vehicle selection for nonclinical oral safety studies. Journal of Applied Toxicology, 33(5), 373-80. [Link]
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Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
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Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]
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Troubleshooting & Optimization
Overcoming poor solubility of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline in aqueous solutions
Technical Support Center: 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
A Senior Application Scientist's Guide to Overcoming Aqueous Solubility Challenges
Welcome to the technical support guide for 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline. As Senior Application Scientists, we partner with researchers like you to navigate the complexities of experimental design. This document serves as a troubleshooting hub, structured in a question-and-answer format, to directly address the primary hurdle you may face with this compound: its inherently poor solubility in aqueous solutions. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Understanding the Root Cause
Question: What are the key structural features of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline that cause its poor water solubility?
Answer: The poor aqueous solubility of this compound is not surprising when we analyze its molecular architecture. Several key features contribute to its hydrophobicity:
-
Extensive Aromaticity and Planarity: The molecule is composed of three interconnected aromatic systems: an aniline ring, a 4-methylphenyl group, and the 1,2,4-oxadiazole ring.[1] This extensive, largely planar structure promotes strong intermolecular π-π stacking interactions. These interactions create a highly stable crystal lattice. For the molecule to dissolve, water molecules must provide enough energy to break apart this stable crystal lattice, which is energetically unfavorable.
-
High Lipophilicity: The molecule, with its C₁₅H₁₃N₃O formula, is rich in carbon and hydrogen and lacks significant polar or ionizable functional groups that would readily interact with polar water molecules.[1] A close structural analog, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline, has a predicted water solubility of just 1.8 mg/L, classifying it as "very poorly soluble."[2]
-
Weak Hydrogen Bonding Potential: While the aniline amine group and the nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors or donors, their contribution is overshadowed by the molecule's overall nonpolar character.[3] The energy gained from these few interactions with water is insufficient to overcome the strong cohesive energy of the crystal lattice.
This combination of factors means the compound would much rather interact with itself than with water, leading to the solubility challenges you are observing.
Part 2: Foundational Experiments - Quantifying the Problem
Question: How do I perform a reliable baseline solubility measurement for my compound?
Answer: Before attempting to enhance solubility, it is critical to establish a baseline using a standardized, reproducible method. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[4][5] This differs from kinetic solubility, which is often used in high-throughput screening and measures how quickly a compound precipitates from a supersaturated solution (typically after dilution from a DMSO stock).[6]
| Parameter | Thermodynamic Solubility (Shake-Flask) | Kinetic Solubility |
| Definition | The maximum concentration of a compound dissolved in a solvent at equilibrium.[6] | The concentration at which a compound precipitates from a supersaturated solution under specific kinetic conditions.[6] |
| Method | Excess solid compound is agitated in the solvent for an extended period (e.g., 24-48h) to reach equilibrium.[4] | A concentrated stock (e.g., in DMSO) is diluted into an aqueous buffer, and precipitation is measured over time.[6] |
| Application | "Gold standard" for formulation development and biopharmaceutical characterization.[5] | High-throughput screening (HTS) for early drug discovery lead identification.[6] |
| Result | A single, true equilibrium value. | A time- and method-dependent value, often higher than thermodynamic solubility. |
This protocol ensures you are measuring the true equilibrium solubility, providing a robust baseline for all future formulation work.
-
Preparation: Add an excess amount of solid 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline to a known volume of your aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed, inert container (e.g., glass vial). "Excess" means undissolved solid should be clearly visible.
-
Equilibration: Place the vial in an incubator with constant agitation (e.g., orbital shaker or rotator) at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended time is crucial to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, allow the suspension to stand to let undissolved solids settle. To ensure complete removal of particulate matter, filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF or PTFE).
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.
-
Validation: To confirm equilibrium was reached, you can measure the concentration at two different time points (e.g., 24h and 48h). If the values are consistent, you can be confident in your result.
Caption: Workflow for the Shake-Flask Method.
Part 3: Practical Strategies for Solubility Enhancement
Question: My compound won't dissolve in my aqueous assay buffer. What is the first and simplest strategy I should try?
Answer: The most direct and common first-line approach is the use of a co-solvent .[7] A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system. This makes the environment more "hospitable" to a lipophilic compound like ours.
The strategy involves preparing a high-concentration stock solution in a pure organic solvent and then diluting it into your final aqueous buffer.
-
Mechanism of Action: The co-solvent disrupts the hydrogen-bonding network of water, reducing the solvent's polarity and making it easier to solvate the nonpolar compound.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG 400) are frequently used.
-
Critical Consideration: The primary limitation is that the compound may precipitate upon dilution if the final concentration of the organic solvent is too low to maintain solubility.[7] Furthermore, the co-solvent itself can have biological or off-target effects in your assay, so its final concentration must be minimized and controlled for.
-
Solvent Selection: Start with 100% DMSO, as it is an excellent solvent for many poorly soluble compounds.
-
Stock Preparation: Prepare a highly concentrated stock solution, for example, 10 mM or 50 mM, by dissolving a known mass of the compound in a precise volume of DMSO. Use gentle vortexing or sonication if needed.
-
Serial Dilution: Perform serial dilutions of this stock solution into your aqueous assay buffer. Start by ensuring the final DMSO concentration is low (e.g., ≤1%) and consistent across all experimental conditions.
-
Observation: Visually inspect for any signs of precipitation (cloudiness, Tyndall effect) immediately after dilution and over the course of your experiment.
-
Control: Always include a "vehicle control" in your experiments, which contains the same final concentration of the co-solvent (e.g., 1% DMSO in buffer) but no compound.
Question: I tried using DMSO, but my compound precipitates when I dilute it into the buffer. What are my next options?
Answer: This is a very common issue and indicates that simple co-solvency is insufficient. You need to employ more sophisticated formulation strategies that actively stabilize the compound in the aqueous phase.
Caption: Decision tree for selecting a solubility strategy.
Strategy 2: pH Modification The aniline moiety in your compound is a weak base. By lowering the pH of your buffer, you can protonate the amine group (-NH₂ → -NH₃⁺). This introduces a positive charge, which can dramatically increase water solubility.[8]
-
Protocol: Prepare a series of buffers across a pH range (e.g., pH 2, 4, 6, 7.4). Determine the compound's solubility in each using the shake-flask method.
-
Caveat: This is only viable if your assay or experiment can tolerate the required pH. Also, the compound may precipitate if the solution is later neutralized, as the blood buffer system can do upon intravenous injection.[8]
Strategy 3: Micellar Solubilization with Surfactants Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These structures have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can be partitioned into the hydrophobic core, effectively being "hidden" from the water.
-
Recommended Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are common choices for parenteral formulations and are generally well-tolerated in vitro.[9]
-
Protocol: Prepare solutions of Tween® 80 in your buffer at various concentrations (e.g., 0.01%, 0.1%, 1% w/v). Use these surfactant solutions as the solvent in your shake-flask experiment to determine the solubility enhancement.
Strategy 4: Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form an "inclusion complex" with your compound, where the hydrophobic molecule (the "guest") resides within the cyclodextrin's cavity (the "host").
-
Mechanism: This complexation shields the hydrophobic compound from water, increasing its apparent solubility.
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.
-
Protocol: Create a phase solubility diagram. Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-20% w/v). Add an excess of your compound to each, equilibrate for 24-48 hours, and measure the concentration of the dissolved drug. Plotting drug concentration vs. cyclodextrin concentration will reveal the stoichiometry and stability of the complex.
Question: How do I choose between these advanced strategies?
Answer: The choice depends entirely on your application.
-
For in vitro cell-based assays , pH modification (if the cells tolerate it) or low concentrations of HP-β-CD or Tween® 80 are often suitable. The key is to run parallel controls to ensure the excipient itself doesn't affect the biological outcome.
-
For parenteral (injectable) formulations , co-solvents, cyclodextrins, and polymeric micelles are all established approaches.[9][10] The choice will depend on the required dose, stability, and toxicity profile.
-
For oral formulations , lipid-based formulations (using excipients like Labrasol®) and amorphous solid dispersions (using polymers like PVP) are powerful techniques to enhance bioavailability.[11][12][13]
We recommend a systematic screening approach, testing multiple excipients to find the optimal solution for your specific experimental context.
References
-
Jadhav, N.R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 10(12), pp.190-199. Available at: [Link]
-
Chemchart. (n.d.). 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline (40077-67-6). Available at: [Link]
-
Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), pp.9-16. Available at: [Link]
-
O'Shea, J. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]
-
Deepshikha, S., et al. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 7(6), pp.56-62. Available at: [Link]
-
PubChem. (n.d.). 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. Available at: [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Available at: [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]
-
Zhang, Y., et al. (2020). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. Molecular Pharmaceutics, 17(8), pp.2896-2908. Available at: [Link]
-
Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), pp.061-073. Available at: [Link]
-
PubChem. (n.d.). 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. Available at: [Link]
-
Vema, M., & Tatipamula, V.B. (2021). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]
-
Hesiak, M., et al. (2019). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Molecules, 24(12), p.2292. Available at: [Link]
Sources
- 1. Buy 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline | 58589-02-9 [smolecule.com]
- 2. 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline (40077-67-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline|CAS 1339515-32-0 [benchchem.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. ijpbr.in [ijpbr.in]
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- 9. pharmtech.com [pharmtech.com]
- 10. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 11. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Critical Excipient Properties for the Dissolution Enhancement of Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
Welcome to the technical support center for 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information and practical advice to prevent the degradation of this compound during storage and handling. By understanding the inherent chemical liabilities of this molecule, you can ensure the integrity of your samples and the reliability of your experimental results.
Introduction to the Molecule: A Stability Perspective
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is a heterocyclic aromatic compound with a molecular formula of C₁₅H₁₃N₃O.[1] Its structure, featuring an aniline moiety linked to a 1,2,4-oxadiazole ring, presents specific stability challenges that must be carefully managed. The key to preventing degradation lies in understanding the reactivity of these two core functional groups.
The 1,2,4-oxadiazole ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to ring cleavage.[2] The aniline group , on the other hand, is prone to oxidation and photodegradation, often resulting in discoloration and the formation of impurities.[3][4] This guide will provide you with the necessary knowledge and protocols to mitigate these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My sample of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has turned from a white powder to a yellowish or brownish color. What is the likely cause?
A1: The color change is a strong indicator of oxidative degradation of the aniline moiety.[4] Exposure to air (oxygen) and/or light can initiate oxidation, leading to the formation of colored impurities. To prevent this, always handle the compound under an inert atmosphere (e.g., argon or nitrogen) and store it in a light-protecting container.
Q2: I have been storing my compound in a standard laboratory freezer. Is this sufficient to prevent degradation?
A2: While low temperatures are beneficial, they do not single-handedly prevent all degradation pathways. If the container is not properly sealed, moisture can still be introduced, which can lead to hydrolysis of the oxadiazole ring, especially if the sample has any acidic or basic impurities. Furthermore, unless the container is opaque, the sample can still be exposed to light during handling. Therefore, a combination of cold, dark, and dry conditions is essential.
Q3: Can I store solutions of this compound? If so, what is the best solvent and what are the recommended storage conditions?
A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must store solutions, choose a dry, aprotic solvent. Based on studies of similar oxadiazole derivatives, the compound is more stable in the absence of a proton donor like water.[2] Therefore, anhydrous acetonitrile or dimethyl sulfoxide (DMSO) would be preferable to protic solvents like methanol or ethanol. Solutions should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed, light-protecting vials, and blanketed with an inert gas before sealing.
Q4: What are the primary degradation products I should look for when analyzing the purity of my sample?
A4: The two main degradation pathways to consider are hydrolysis of the oxadiazole ring and oxidation of the aniline group. Hydrolysis would likely result in the formation of an aryl nitrile compound.[2] Oxidation of the aniline can lead to various products, including dianiline, 4-anilino phenol, and azobenzol.[3] A well-developed HPLC method should be able to separate these potential impurities from the parent compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (yellowing/browning) of the solid compound | Oxidation of the aniline moiety due to exposure to air and/or light. | Discard the discolored sample as its purity is compromised. For future storage, ensure the compound is in a tightly sealed, amber glass vial, with the headspace purged with an inert gas (e.g., nitrogen or argon). Store in a desiccator in a dark, cold environment. |
| Appearance of new peaks in the HPLC chromatogram after storage | Chemical degradation. Peaks with earlier retention times could indicate more polar degradation products from hydrolysis. Broader peaks or a complex pattern could arise from oxidation. | Identify the degradation products if possible using techniques like LC-MS. Review your storage conditions and handling procedures. Implement the recommended storage conditions outlined in this guide. |
| Inconsistent experimental results using the same batch of compound | Degradation of the compound over time, leading to a decrease in the concentration of the active molecule and the presence of potentially interfering impurities. | Re-analyze the purity of the compound using a validated HPLC method before each experiment. If the purity has dropped significantly, it is advisable to use a fresh, properly stored sample. |
| The compound is difficult to dissolve after storage. | Possible polymerization or formation of insoluble degradation products. | This is a sign of significant degradation. The sample should be discarded. Review storage conditions to prevent future occurrences. |
Recommended Storage and Handling Protocols
To ensure the long-term stability of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, adhere to the following protocols:
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Slows down the rate of all chemical degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation of the aniline moiety. |
| Light | Protection from light (Amber vial or stored in the dark) | Prevents photodegradation of the aniline group.[5] |
| Humidity | Dry conditions (Store in a desiccator) | Minimizes the risk of hydrolysis of the 1,2,4-oxadiazole ring.[2] |
| Container | Tightly sealed, amber glass vial | Prevents exposure to air, light, and moisture. |
Handling Procedure
-
Preparation: Before opening the container, allow it to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a stream of inert gas.
-
Weighing: Weigh out the desired amount of the compound quickly and efficiently to minimize exposure to the atmosphere.
-
Resealing: After use, purge the headspace of the container with an inert gas before tightly resealing the vial.
-
Storage: Promptly return the sealed container to the recommended storage conditions.
Stability Testing Protocol: A General Guideline
A forced degradation study is crucial for understanding the stability of a compound.[6] Here is a general protocol that can be adapted for 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline.
Forced Degradation Studies
Prepare solutions of the compound (e.g., in acetonitrile/water) and expose them to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.
Analytical Method for Stability Assessment
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for monitoring the purity and degradation of the compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a possible acid modifier like 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended to assess peak purity).[6]
-
Analysis: Inject samples of the stressed solutions and a control (unstressed) solution. Compare the chromatograms to identify and quantify any degradation products.
Incompatible Materials
To prevent accidental degradation, avoid contact with the following substances:
-
Strong Oxidizing Agents: Such as hydrogen peroxide and nitric acid, which can aggressively oxidize the aniline moiety.[7][8][9][10]
-
Strong Acids and Bases: These can catalyze the hydrolysis of the 1,2,4-oxadiazole ring.[2]
-
Certain Metals: Aniline can react with some metals.[8] While specific data for this compound is unavailable, it is good practice to avoid contact with reactive metals.
Visualizing Degradation Pathways and Prevention
The following diagrams illustrate the key degradation pathways and the preventative measures.
Figure 1: A diagram illustrating the primary degradation pathways and the corresponding preventative storage measures.
Figure 2: A flowchart outlining the key steps in a forced degradation study to assess compound stability.
References
- 2-(1,2,4-Oxadiazol-5-yl)anilines Based on Amidoximes and Isatoic Anhydrides: Synthesis and Structure Features. (2025). Request PDF.
- Li, Y., Wang, F., Zhou, G., & Ni, Y. (2003).
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024).
- Safety data sheet - 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile. (n.d.). Enamine.
- Mechanism of aniline photodegradation in an aqueous solution in the presence of TiO2. (n.d.).
- Chemical Incomp
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PMC - PubMed Central.
- Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO2 Grafted with Anthocyanins from a Maqui-Blackberry System. (2020). MDPI.
- Properties and reactivities of 1,2,4-oxadiazole derivatives. (n.d.).
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (n.d.). Thieme Connect.
- SAFETY D
- Appendix K - Incomp
- 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline. (2023). Smolecule.
- Incompatible Chemicals. (n.d.). Utah State University Office of Research Environmental Health and Safety.
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.).
- Remedial Technologies for Aniline and Aniline Derivatives Elimination
- Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. (2015).
- MSDS of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. (2018). Capot Chemical.
- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). MDPI.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candid
- Oxidation of Aniline using Different Reaction Pathways. (n.d.).
- TABLE OF INCOMP
- A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chrom
- Study the Photodegradation of Aniline Blue dye in Aqueous Phase by using Different Photoc
- Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. (2025).
- The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
- 1,3,4-oxadiazol with aniline derivatives. (n.d.).
- Aniline - SAFETY D
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org.
- Photodegradation of aniline in aqueous suspensions of microalgae. (n.d.). PubMed.
- High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatiz
- Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. (2025).
- Safety Data Sheet: aniline. (n.d.). Chemos GmbH & Co. KG.
- Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. (n.d.). International Journal of Pharmaceutical Sciences.
Sources
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- 10. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
Modifying experimental protocol to reduce assay interference from 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering assay interference with the compound 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline. This document provides in-depth troubleshooting strategies and protocol modifications to ensure data integrity and minimize false-positive results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline and why is it a concern in my assays?
A1: 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is a small molecule containing a 1,2,4-oxadiazole heterocyclic ring system.[1] Such compounds are of interest in drug discovery for their potential biological activities.[1][2] However, the presence of aromatic and heterocyclic systems can lead to unique electronic properties, which may contribute to assay interference.[1] The primary concern is that this compound may generate false-positive or misleading results, a common challenge in high-throughput screening (HTS).[3][4]
Q2: What are the common mechanisms of assay interference caused by small molecules like this one?
A2: Small molecules can interfere with assays through various mechanisms[3][4][5]:
-
Compound Aggregation: At certain concentrations, compounds can form colloidal aggregates that nonspecifically inhibit enzymes or bind to proteins, leading to false signals.[6][7]
-
Chemical Reactivity: The compound may react directly with assay components, such as enzymes or detection reagents.[5]
-
Optical Interference: The compound might be intrinsically fluorescent or absorb light at the excitation or emission wavelengths of the assay, leading to quenching or a false signal.[8][9]
-
Redox Activity: Some compounds can undergo redox cycling, producing reactive oxygen species that disrupt assay chemistry.[5][8]
Q3: How can I quickly determine if my assay results are being affected by this compound?
A3: A series of simple counter-screens can help identify potential interference. These include re-testing your compound in the presence of a non-ionic detergent, varying the concentration of your target protein, and performing the assay in the absence of the target to check for direct effects on the readout.
Part 2: Troubleshooting Guide: Diagnosing and Mitigating Interference
This section provides a structured approach to identifying and addressing specific types of assay interference.
Issue 1: Apparent inhibition that is sensitive to detergent.
Question: My dose-response curve for 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline shows potent inhibition, but the IC50 value increases significantly when I add a small amount of non-ionic detergent (e.g., Triton X-100) to my assay buffer. What is happening?
Answer & Causality: This is a classic indicator of compound aggregation .[6][7] At concentrations above its critical aggregation concentration (CAC), the compound forms nano- to microscale particles.[7] These aggregates can sequester and denature proteins nonspecifically, leading to an apparent inhibition of your target enzyme or disruption of a protein-protein interaction.[6][7] Detergents help to disrupt these aggregates, restoring the true activity of the compound.[6]
Workflow for Diagnosing and Mitigating Aggregation-Based Interference
Caption: Workflow for diagnosing optical interference.
Detailed Protocol: Spectral Scanning
-
Prepare a solution of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline in your assay buffer at the highest concentration used in your assay.
-
Using a spectrophotometer, measure the absorbance spectrum of the compound solution from ~300 nm to 700 nm.
-
Using a spectrofluorometer, measure the fluorescence emission spectrum of the compound solution, exciting at the same wavelength used for your assay's fluorophore.
-
Compare the spectra:
Mitigation Strategies
-
Use Red-Shifted Fluorophores: Interference is more common at shorter wavelengths. [8][10]Switching to dyes that excite and emit at longer wavelengths (far-red) can often mitigate the problem. [10]* Change Assay Readout: If possible, switch to an orthogonal assay with a different detection method, such as mass spectrometry, which is not susceptible to optical interference. [11]
Issue 3: Time-Dependent Inhibition and Sensitivity to Reducing Agents.
Question: The inhibitory effect of my compound increases with pre-incubation time. Also, the potency is significantly reduced when I increase the concentration of DTT in my buffer. What does this suggest?
Answer & Causality: This behavior is characteristic of chemical reactivity or redox cycling . The compound may be a reactive electrophile that covalently modifies your target protein, which is often a time-dependent process. [5]Alternatively, it could be a redox-active compound that generates reactive oxygen species (e.g., H₂O₂) in the presence of reducing agents like DTT, leading to nonspecific protein oxidation and inactivation. [5][8]
Summary of Mitigation Strategies for Different Interference Types
| Interference Type | Primary Indicator | Key Mitigation Strategy | Secondary Actions |
| Aggregation | IC50 shift with detergent | Routinely add 0.01% Triton X-100 to buffer. [6] | Add decoy proteins (BSA); vary enzyme concentration. [6] |
| Optical | Signal change in no-enzyme control | Switch to red-shifted fluorophores. [10] | Use a non-optical detection method (e.g., mass spec). [11] |
| Reactivity/Redox | Time-dependent inhibition; DTT sensitivity | Perform a thiol-reactivity counter-screen. [5] | Replace DTT with a weaker reducing agent like TCEP. [5] |
Detailed Protocol: Thiol Reactivity Assay
This protocol helps to identify if the compound is a reactive electrophile that modifies cysteine residues.
-
Prepare a solution of a thiol-containing probe , such as glutathione (GSH), in your assay buffer.
-
Incubate the probe with and without 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline.
-
Monitor the depletion of the free thiol over time using a detection reagent like Ellman's reagent (DTNB) or a fluorescent maleimide dye.
-
A time-dependent decrease in the free thiol concentration in the presence of your compound indicates it is thiol-reactive.
Part 3: Concluding Remarks
Assay interference is a common hurdle in drug discovery and chemical biology. [3][4]By systematically applying the diagnostic and mitigation strategies outlined in this guide, researchers can effectively identify and overcome interference from compounds like 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline. The key is to build a series of counter-screens and orthogonal assays into your workflow to ensure that observed biological activity is specific and on-target.
References
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Assay Interference by Chemical Reactivity - Assay Guidance Manual. (2015). National Center for Biotechnology Information. [Link]
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Ismail, M. A., & Ismail, N. S. (2018). Interferences in Immunoassay. Clinical Chemistry and Laboratory Medicine, 56(6), 861-873. [Link]
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Assay Interference by Aggregation - Assay Guidance Manual. (2017). National Center for Biotechnology Information. [Link]
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Coussens, N. P., et al. (2020). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 983-993. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
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High-Throughput RNA Interference Screening: Tricks of the Trade. (2012). Journal of Biomolecular Screening, 17(1), 121-131. [Link]
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Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. (n.d.). University of Dundee. [Link]
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Lovera, S., et al. (2012). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Annual Review of Biochemistry, 81, 625-650. [Link]
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Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2020). Molecules, 25(21), 5021. [Link]
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Reducing heterophilic antibody interference in immunoassays using single-chain antibodies. (2015). Clinical Chemistry and Laboratory Medicine, 53(7), 1079-1087. [Link]
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To the Rescue: Applying a Novel Approach to Minimize False Positive ADA Assay Results. (n.d.). BioAgilytix. [Link]
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Tackling assay interference associated with small molecules. (2021). Nature Reviews Chemistry, 5(10), 735-752. [Link]
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101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. [Link]
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Sink, R., Gobec, S., Pečar, S., & Zega, A. (2010). False positives in the early stages of drug discovery. Current Medicinal Chemistry, 17(34), 4231-4255. [Link]
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4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. (n.d.). PubChem. [Link]
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Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2023). Molecules, 28(13), 5122. [Link]
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Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(5), 481-484. [Link]
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Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care. (2016). U.S. Pharmacist, 41(8), 34-38. [Link]
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(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. (2023). Molecules, 28(13), 5220. [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]
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How to Avoid False Positives and False Negatives in Analytical Chemistry. (n.d.). ACD/Labs. [Link]
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Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. (2005). Journal of Biomolecular Screening, 10(6), 506-514. [Link]
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Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2020). Molecules, 25(21), 5021. [Link]
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3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. (n.d.). PubChem. [Link]
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(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. (2023). Molecules, 28(13), 5220. [Link]
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Validation & Comparative
A Comparative Guide to the Electronic Properties of 1,2,4-Oxadiazole Isomers for Drug Discovery
Introduction: The Strategic Importance of Oxadiazole Isomers in Medicinal Chemistry
The oxadiazole scaffold, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its four constitutional isomers—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole—offer a rich playground for drug designers.[1] Among these, the 1,2,4-oxadiazole ring has garnered considerable attention due to its unique bioisosteric properties, often serving as a metabolically stable replacement for ester and amide functionalities.[2] This resistance to hydrolysis, coupled with a wide spectrum of biological activities, makes it a privileged scaffold in the development of novel therapeutics.[2]
The arrangement of heteroatoms within the oxadiazole ring profoundly influences its electronic properties, such as the distribution of electron density, the energy of frontier molecular orbitals (HOMO and LUMO), and the dipole moment. These electronic characteristics are not mere theoretical curiosities; they are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. They govern how a molecule interacts with its biological target, its solubility, and its metabolic stability. Therefore, a nuanced understanding of the electronic landscape of different 1,2,4-oxadiazole isomers is paramount for the rational design of potent and selective drug candidates.
This guide provides a comparative analysis of the electronic properties of various 1,2,4-oxadiazole isomers, supported by experimental data and computational studies. We will delve into how the nature and position of substituents on the 1,2,4-oxadiazole ring modulate its electronic character and, consequently, its biological activity. Furthermore, we will present detailed protocols for the experimental and computational techniques used to assess these properties, empowering researchers to apply these methodologies in their own drug discovery endeavors.
Comparative Analysis of Electronic Properties: A Data-Driven Approach
The electronic properties of 1,2,4-oxadiazole isomers are intricately linked to the nature and position of substituents at the C3 and C5 positions. The interplay of inductive and resonance effects of these substituents can significantly alter the electron density distribution within the heterocyclic ring, thereby influencing its reactivity and intermolecular interactions.
The Influence of Substituents on Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that provide insights into the electronic behavior of a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of oxadiazole isomers. For instance, a comparative DFT study on the four basic oxadiazole isomers reveals significant variations in their electronic properties.
| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| 1,2,4-Oxadiazole | -7.89 | 0.87 | 8.76 | 2.65 |
| 1,3,4-Oxadiazole | -7.54 | 1.22 | 8.76 | 3.28 |
| 1,2,5-Oxadiazole | -8.41 | 0.25 | 8.66 | 3.39 |
| 1,2,3-Oxadiazole | -7.62 | 1.11 | 8.73 | 1.58 |
| Data synthesized from computational studies. Actual values may vary depending on the computational method and basis set used. |
The introduction of substituents at the C3 and C5 positions of the 1,2,4-oxadiazole ring further modulates these electronic parameters. Electron-donating groups (EDGs) tend to increase the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups (EWGs) lower the LUMO energy level, enhancing the molecule's electron-accepting character.
A study on 3,5-disubstituted-1,2,4-oxadiazoles highlighted that the electronic nature of the substituent at the C5-position has a more pronounced effect on the molecule's photosensitivity compared to the C3-position.[3] This underscores the importance of positional isomerism in fine-tuning the electronic properties for specific applications. For example, in a series of 3,5-disubstituted-1,2,4-oxadiazoles, compounds with a 2-hydroxy-6-methylpyridine linker exhibited promising antioxidant activity, which can be attributed to the electronic modulation of the oxadiazole core.[4] DFT calculations for these derivatives revealed HOMO-LUMO energy gaps of around 4.32-4.34 eV, indicating good kinetic stability.[4]
Electrostatic Potential Maps: Visualizing Reactivity
Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For the unsubstituted 1,2,4-oxadiazole, the MEP surface shows a region of negative potential around the N4 nitrogen atom, suggesting it is a primary site for electrophilic attack and hydrogen bonding. The hydrogen atoms attached to the carbon atoms exhibit positive potential, making them susceptible to nucleophilic attack. The introduction of different substituents at C3 and C5 dramatically alters the MEP landscape, thereby influencing the molecule's interaction with biological targets.
Experimental and Computational Workflows for Characterizing Electronic Properties
A multi-faceted approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of the electronic properties of 1,2,4-oxadiazole isomers.
Experimental Protocols
1. Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a crucial first step for any comparative study. A common and efficient method involves the cyclodehydration of an O-acyl amidoxime intermediate.
-
Step 1: Amidoxime Formation: React a nitrile with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
-
Step 2: O-Acylation: The amidoxime is then acylated with a carboxylic acid or its derivative (e.g., acid chloride or anhydride) in the presence of a coupling agent like EDCI and HOBt, or a base like triethylamine.[5]
-
Step 3: Cyclodehydration: The resulting O-acyl amidoxime is heated in a high-boiling point solvent such as DMF or subjected to microwave irradiation to induce cyclodehydration, affording the desired 3,5-disubstituted-1,2,4-oxadiazole.[5]
Caption: General workflow for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
2. Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels.
-
Protocol:
-
Prepare a solution of the 1,2,4-oxadiazole derivative (typically 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes.
-
Record the cyclic voltammogram by sweeping the potential between a defined range at a specific scan rate (e.g., 100 mV/s).
-
The oxidation potential (Eox) and reduction potential (Ered) can be determined from the resulting voltammogram. The HOMO and LUMO energies can then be estimated using empirical equations that correlate these potentials to the energy levels relative to the vacuum level.
-
3. UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO energy gap.
-
Protocol:
-
Prepare a dilute solution of the 1,2,4-oxadiazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Record the absorption spectrum over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.
-
The λmax value can be used to calculate the experimental HOMO-LUMO energy gap using the equation: ΔE = hc/λmax, where h is Planck's constant, c is the speed of light, and λmax is the wavelength of maximum absorption.
-
Computational Protocol
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method for investigating the electronic structure and properties of molecules.
-
Protocol:
-
Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the 1,2,4-oxadiazole isomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: From the optimized structure, calculate the electronic properties of interest, including HOMO and LUMO energies, the HOMO-LUMO energy gap, the dipole moment, and the molecular electrostatic potential.
-
Solvent Effects: To better mimic experimental conditions, it is often advisable to include the effects of a solvent using a polarizable continuum model (PCM).
-
Caption: A typical workflow for DFT calculations of electronic properties.
Conclusion: Leveraging Electronic Property Insights for Drug Design
The electronic properties of 1,2,4-oxadiazole isomers are not just fundamental chemical characteristics; they are tunable parameters that can be strategically manipulated to optimize the pharmacological profile of drug candidates. By carefully selecting substituents at the C3 and C5 positions, medicinal chemists can fine-tune the HOMO-LUMO energy gap to modulate reactivity and stability, and alter the electrostatic potential to enhance target binding affinity and specificity.
This guide has provided a framework for understanding and comparing the electronic properties of different 1,2,4-oxadiazole isomers. The presented experimental and computational protocols offer a robust toolkit for researchers to generate their own data and gain deeper insights into the structure-property relationships of this important heterocyclic scaffold. A thorough understanding of the electronic landscape of 1,2,4-oxadiazoles will undoubtedly continue to fuel the discovery and development of innovative therapeutics for a wide range of diseases.
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Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational study. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Experimental and computational spectroscopic studies of 3,5-disubstituted 4,5-dihydro-1,2,4-oxadiazoles. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]
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Development of novel 3, 5-substituted-1,2,4-oxadiazole derivatives: a multidimensional approach with in vitro antibacterial, antioxidant, DFT insights, and molecular dynamics simulations. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (2022). MDPI. Retrieved January 23, 2026, from [Link]
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Four isomeric structures of oxadiazole: (a) 1,2,3-oxadiazole; (b)... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Bioisosterism: 1,2,4-Oxadiazole Rings. (2023). PubMed. Retrieved January 23, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
This document provides essential guidance for the proper disposal of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, a compound utilized in contemporary research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The protocols outlined herein are grounded in established principles of chemical hygiene and hazardous waste management, reflecting a commitment to safety beyond the product itself.
Hazard Assessment and Chemical Profile
The aniline component suggests that this compound should be treated as potentially toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4] Aniline itself is classified as a suspected carcinogen and mutagen, and is very toxic to aquatic life with long-lasting effects.[1][2][4] The Occupational Safety and Health Administration (OSHA) mandates that employers protect laboratory workers from hazardous chemicals, and aniline is on the Right to Know Hazardous Substance List.[4][5][6]
A closely related compound, 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile, is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] This further supports a cautious approach to handling and disposal.
Presumptive Hazard Classification:
| Hazard Class | Classification | Supporting Evidence |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 (Toxic or Harmful) | Aniline is toxic[1][2][3]; a related oxadiazole is harmful[7] |
| Skin Sensitization | Possible | Aniline may cause allergic skin reactions[1][2][3] |
| Eye Damage/Irritation | Probable | Aniline causes serious eye damage[1][2][3] |
| Germ Cell Mutagenicity | Suspected | Aniline is a suspected mutagen[1][2] |
| Carcinogenicity | Suspected | Aniline is a suspected carcinogen[1][2][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Possible | Aniline causes organ damage through prolonged exposure[1][2] |
| Aquatic Toxicity | High | Aniline is very toxic to aquatic life[1][2] |
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline for disposal, all personnel must be equipped with appropriate PPE. The causality behind this requirement is the compound's presumed toxicity and potential for skin and eye damage.
-
Engineering Controls : All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[7]
-
Eye and Face Protection : Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[7]
-
Skin and Body Protection : A lab coat or chemical-resistant apron is required. Ensure that skin is not exposed.[7]
-
Respiratory Protection : If there is a risk of aerosolization and a fume hood is not available, a government-approved respirator with an appropriate cartridge for organic vapors should be used.[9]
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the safe disposal of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline.
Caption: A diagram showing the logical flow from hazard identification to regulatory compliance in chemical waste management.
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Safety Data Sheet: Aniline. Carl ROTH. [Link]
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Aniline - SAFETY DATA SHEET. Penta Chemicals. [Link]
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MSDS of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. Capot Chemical. [Link]
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
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OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
